molecular formula C20H13BrF3NO B10946098 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B10946098
M. Wt: 420.2 g/mol
InChI Key: JGQLHHQNSMXVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dihydrobenzoquinolinone structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline coreCommon reagents used in these reactions include bromine sources like N-bromosuccinimide and trifluoromethylating agents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organolithium compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups.

Properties

Molecular Formula

C20H13BrF3NO

Molecular Weight

420.2 g/mol

IUPAC Name

6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H13BrF3NO/c21-17-9-16-15(11-5-7-12(8-6-11)20(22,23)24)10-18(26)25-19(16)14-4-2-1-3-13(14)17/h1-9,15H,10H2,(H,25,26)

InChI Key

JGQLHHQNSMXVRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.